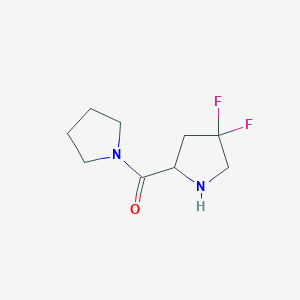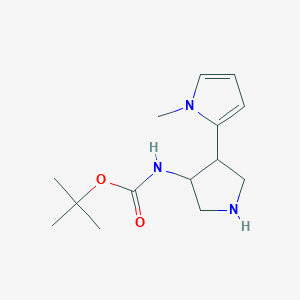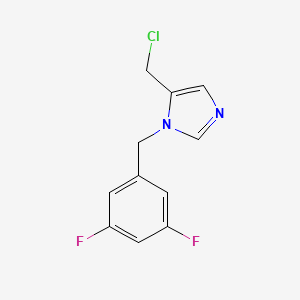
4-bromo-6-méthoxyquinoléine-3-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate is a quinoline derivative with the molecular formula C₁₂H₁₀BrNO₃. This compound is characterized by the presence of a bromine atom at the 4-position, a methoxy group at the 6-position, and a carboxylate ester group at the 3-position of the quinoline ring system. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate typically begins with quinoline or its derivatives as the starting material.
Bromination: The quinoline derivative undergoes bromination at the 4-position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Methoxylation: The brominated quinoline is then subjected to methoxylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Carboxylation: Finally, the methoxyquinoline is carboxylated using reagents like ethyl chloroformate or ethyl chloroacetate to introduce the carboxylate ester group.
Industrial Production Methods: Industrial production of Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate involves large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is designed to minimize waste and improve efficiency, making it suitable for commercial production.
Types of Reactions:
Oxidation: Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.
Substitution: The compound can undergo nucleophilic substitution reactions at the bromine position, leading to the formation of various substituted quinolines.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are employed.
Substitution: Nucleophiles like sodium azide or potassium iodide are used, often in the presence of a base.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Hydroxyquinoline Derivatives: Resulting from reduction reactions.
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of biological systems, particularly in understanding the role of quinoline derivatives in biological processes.
Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mécanisme D'action
The mechanism by which Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate exerts its effects involves interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune responses.
Comparaison Avec Des Composés Similaires
Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate is compared with other similar compounds to highlight its uniqueness:
Ethyl 4-bromoquinoline-6-carboxylate: Similar structure but with different positions of bromine and carboxylate groups.
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: Similar to the target compound but with a hydroxyl group instead of a methoxy group.
Ethyl 4-hydroxyquinoline-3-carboxylate: Lacks the bromine atom present in the target compound.
These comparisons help in understanding the structural and functional differences that contribute to the unique properties of Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate.
Propriétés
IUPAC Name |
ethyl 4-bromo-6-methoxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(16)10-7-15-11-5-4-8(17-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGFRMBBTLWQHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677906 | |
| Record name | Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872714-50-6 | |
| Record name | Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(4-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1532012.png)



![2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1532019.png)
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole](/img/structure/B1532022.png)
![8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid](/img/structure/B1532024.png)




![3-propyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1532033.png)
![5-Bromo-2-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridine](/img/structure/B1532035.png)

